Di(prop-2-en-1-yl)silane
Overview
Description
Di(prop-2-en-1-yl)silane is a chemical compound . It contains a total of 18 bonds, including 6 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Silicon atom .
Synthesis Analysis
The synthesis of Di(prop-2-en-1-yl)silane and similar compounds has been studied in various contexts. For instance, dipodal silanes have been used to stabilize glass surface functionalization for DNA microarray synthesis and high-throughput biological assays . Another study investigated the silanization reaction of the silica-silane system by different amines in model and practical silica-filled natural rubber compounds .Molecular Structure Analysis
Di(prop-2-en-1-yl)silane contains a total of 18 bonds; 6 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), and 2 double bond(s) .Chemical Reactions Analysis
Silanes, including Di(prop-2-en-1-yl)silane, have their own unique chemistry due to their outstanding affinity from silicon to oxygen and fluorine . They can be used as an alternative to toxic reducing agents . The silanization reaction of the silica/silane mixtures has been evaluated using model compounds .Physical And Chemical Properties Analysis
Di(prop-2-en-1-yl)silane has a molecular weight of 114.261 Da . Other physical properties such as density, boiling point, flash point, vapor pressure, and refractive index are not explicitly mentioned in the search results.Scientific Research Applications
Catalysis and Chemical Synthesis :
- Di(prop-2-en-1-yl)silane is involved in platinum-catalyzed hydrosilylation of α-olefins. This process is significant for the preparation of trihydrosilanes without generating salt waste, indicating its potential in sustainable chemical synthesis (Smirnov & Oestreich, 2016).
Material Science and Engineering :
- In material science, di(prop-2-en-1-yl)silane derivatives are used in the bonding of plastic substrates to PDMS membranes, enhancing the durability and performance of microfluidic devices (Lee & Ram, 2009).
- It's also applied in the development of green electrophosphorescent devices. Derivatives with electron-withdrawing groups are used as electron transporting materials, impacting the efficiency of these devices (Chung et al., 2015).
Analytical Chemistry :
- In analytical chemistry, silylation of porous silicon with derivatives of di(prop-2-en-1-yl)silane enhances the sensitivity and specificity in mass spectrometry analysis (Trauger et al., 2004).
Corrosion Protection :
- Self-assembled silane films, including di(prop-2-en-1-yl)silane derivatives, are investigated for their ability to inhibit brass corrosion, indicating their potential in protective coatings and material preservation (Fan et al., 2011).
Electronics and Photonics :
- Di(prop-2-en-1-yl)silane derivatives are used in the synthesis of organopolysilanes for application in electronic devices, demonstrating their significance in the development of new electronic materials (Furukawa, 1998).
Future Directions
properties
InChI |
InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXITXFIZDDPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si]CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569650 | |
Record name | Di(prop-2-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(prop-2-en-1-yl)silane | |
CAS RN |
7387-25-9 | |
Record name | Di(prop-2-en-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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